molecular formula C23H32N4O7 B1336296 Falgpa CAS No. 78832-65-2

Falgpa

Cat. No. B1336296
CAS RN: 78832-65-2
M. Wt: 476.5 g/mol
InChI Key: ZLFQNOJSYZSINX-PVJKAEHXSA-N
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Description

Falgpa, also known as N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, is a synthetic substance that resembles the primary structure of collagen and is hydrolyzed by all known collagenases .


Synthesis Analysis

Falgpa is used in enzymatic assays of collagenase. The continuous spectrophotometric rate determination is based on Falgpa, where one unit of Collagenase hydrolyzes 1.0 µmole of Falgpa per minute at 25 °C at pH 7.5 in the presence of calcium ions . It’s also used in the preparation of reagents .


Molecular Structure Analysis

The molecular formula of Falgpa is C23H32N4O7 . It resembles the primary structure of collagen and is hydrolyzed by all known collagenases .


Chemical Reactions Analysis

Falgpa is used in the enzymatic assay of collagenase. The reaction involves the hydrolysis of Falgpa by collagenase .


Physical And Chemical Properties Analysis

Falgpa has a molecular weight of 476.52 . Its boiling point is predicted to be 859.8±65.0 °C and its density is predicted to be 1.269±0.06 g/cm3 .

Scientific Research Applications

Collagenolytic Activity Measurement

FALGPA (2-furanacryloyl-l-leucylglycyl-l-prolyl-l-alanine) is used in a modified assay for measuring cell-associated collagenolytic activity. This method has been adapted for bacteria, including Bacillus cereus, Streptococcus agalactiae, Streptococcus mutans, Enterococcus faecalis, and Escherichia coli, enabling the detection of FALGPA hydrolysis with small cell quantities. This assay is particularly useful for studying bacterial collagenases without requiring enzyme purification or large culture volumes (Jackson, Dao, & Lim, 1995).

Enzyme Kinetics Analysis

Another significant application of FALGPA is in a continuous spectrophotometric assay for Clostridium histolyticum collagenase. This assay, which follows Michaelis-Menten kinetics, has shown that FALGPA is hydrolyzed more rapidly by collagenase than other synthetic substrates, facilitating detailed kinetic studies of the enzyme. Notably, FALGPA is not cleaved by other proteinases like trypsin, thermolysin, or elastase, making it a specific and sensitive assay tool (Van Wart & Steinbrink, 1981).

Concrete Compressive Strength Prediction

In an entirely different field, FALGPA (here, possibly referring to Fly Ash-based Geopolymer Concrete) is used in soft computing techniques to develop empirical models for predicting the compressive strength of concrete. This approach, which employs random forest regression and gene expression programming, avoids time-consuming and costly experimental procedures. It's an innovative method to predict material properties in civil engineering, showcasing the versatility of FALGPA-related research (Khan et al., 2021).

Evapotranspiration Modeling

FALGPA also finds application in environmental engineering, specifically in evapotranspiration modeling. Linear genetic programming, an extension of genetic programming techniques, uses FALGPA to model daily reference evapotranspiration. This model is based on daily climatic data like solar radiation, air temperature, relative humidity, and wind speed, and is more accurate than other empirical models. This research demonstrates FALGPA's utility in understanding and predicting environmental processes (Kisi & Guven, 2010).

Supply Chain Optimization

FALGPA (possibly referring to Fuzzy Analytical Hierarchy Process in this context) is used in designing an integrated approach for global supplier selection and order allocation, aiming to create an environment-friendly supply chain. This process involves calculating criteria weights, performance evaluation of suppliers, and optimizing order allocation, highlighting FALGPA's role in complex decision-making tasks within business and supply chainmanagement (Ali, Zhang, Liu, & Shoaib, 2022).

Safety And Hazards

Falgpa may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQNOJSYZSINX-PVJKAEHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Falgpa

CAS RN

78832-65-2
Record name 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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